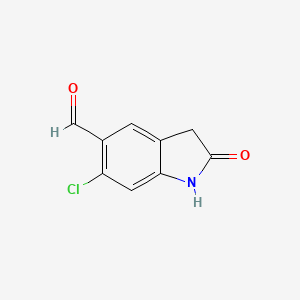![molecular formula C13H14ClN3O2 B13168244 3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the prop-2-enoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]but-2-enoic acid
Uniqueness
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyrazolo[3,4-b]pyridine core and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
(E)-3-(6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-7(2)17-13-10(8(3)16-17)6-9(12(14)15-13)4-5-11(18)19/h4-7H,1-3H3,(H,18,19)/b5-4+ |
Clé InChI |
BLAKTTHLSZPOHM-SNAWJCMRSA-N |
SMILES isomérique |
CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C(C)C |
SMILES canonique |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)





![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)

